molecular formula C21H27NO2 B12686985 Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate CAS No. 94021-71-3

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate

Cat. No.: B12686985
CAS No.: 94021-71-3
M. Wt: 325.4 g/mol
InChI Key: HYWBKWFKDHFAGD-UHFFFAOYSA-N
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Description

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate is a complex organic compound with a unique structure that combines a naphthyl group with a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate typically involves the condensation of octahydro-5,5-dimethyl-2-naphthaldehyde with methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group with a benzoate ester makes it particularly interesting for various applications .

Biological Activity

Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate, known by its CAS number 94021-67-7, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H27NO2C_{21}H_{27}NO_2 and features a complex structure that includes a naphthalene derivative. The structural formula can be represented as follows:

Methyl 2 octahydro 5 5 dimethyl 2 naphthyl methylene amino benzoate\text{Methyl 2 octahydro 5 5 dimethyl 2 naphthyl methylene amino benzoate}

Antimicrobial Activity

Recent studies indicate that derivatives of Schiff bases, which include structures similar to this compound, exhibit significant antimicrobial properties. For instance, the synthesis of new Schiff base derivatives has shown enhanced antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity of Schiff Base Derivatives
Staphylococcus aureusEffective inhibition observed
Escherichia coliModerate inhibition
Klebsiella pneumoniaeSignificant activity noted
Pseudomonas aeruginosaVariable effectiveness

These findings suggest that modifications to the basic structure of such compounds can lead to enhanced biological activity.

Anticancer Properties

In the realm of cancer research, compounds similar to this compound have been evaluated for their growth inhibition capabilities against tumor cells. A study highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

Case Study: Growth Inhibition in Cancer Cells

  • Objective: To assess the growth inhibition properties of thalidomide derivatives.
  • Methodology: Treatment of murine liver cell lines with varying concentrations of synthesized compounds.
  • Results: Significant growth inhibition observed in tumorigenic cell lines without affecting healthy cells.

The biological activity of this compound and its analogs is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis: Certain derivatives may trigger programmed cell death in cancer cells through specific signaling pathways.
  • Antioxidant Properties: Some studies suggest that these compounds exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Properties

CAS No.

94021-71-3

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-2-yl)methylideneamino]benzoate

InChI

InChI=1S/C21H27NO2/c1-21(2)12-6-7-16-13-15(10-11-18(16)21)14-22-19-9-5-4-8-17(19)20(23)24-3/h4-5,7-9,14-15,18H,6,10-13H2,1-3H3

InChI Key

HYWBKWFKDHFAGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)C=NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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